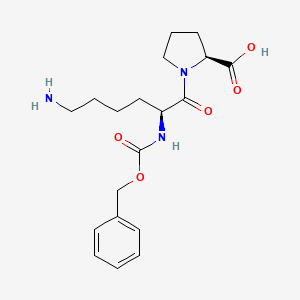

N-Benzyloxycarbonyl-L-lysinyl-L-proline

Descripción general

Descripción

N-Benzyloxycarbonyl-L-lysinyl-L-proline is a synthetic organic compound with the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol. This compound is a derivative of L-lysine and L-proline, featuring a benzyloxycarbonyl group attached to the amino group of L-lysine. It is commonly used in peptide synthesis and various biochemical applications.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized by reacting L-lysine with carbobenzoyloxy chloride in the presence of a suitable base, followed by coupling with L-proline.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the amino group to a corresponding amine oxide.

Reduction: Reduction reactions can be performed to convert the carbonyl group to a hydroxyl group.

Substitution: Substitution reactions can occur at the amino group, replacing the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Amine Oxides: Resulting from oxidation reactions.

Hydroxyl Compounds: Resulting from reduction reactions.

Substituted Derivatives: Resulting from substitution reactions.

Aplicaciones Científicas De Investigación

N-Benzyloxycarbonyl-L-lysinyl-L-proline is widely used in scientific research due to its versatility:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

Biochemical Studies: It is used to study enzyme mechanisms and protein interactions.

Medicinal Chemistry: It is employed in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

Industrial Applications: It is used in the production of biologically active compounds and materials.

Mecanismo De Acción

The mechanism by which N-Benzyloxycarbonyl-L-lysinyl-L-proline exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction pathways, and other biochemical processes.

Comparación Con Compuestos Similares

N-Benzyloxycarbonyl-L-lysinyl-L-proline is unique due to its specific structural features and functional groups. Similar compounds include:

N-Benzyloxycarbonyl-L-proline: A related compound with a similar benzyloxycarbonyl group but lacking the L-lysine moiety.

N-Benzyloxycarbonyl-L-lysine: Another related compound with the benzyloxycarbonyl group attached to L-lysine but without the L-proline component.

These compounds differ in their biological activity and applications, highlighting the uniqueness of this compound.

Actividad Biológica

N-Benzyloxycarbonyl-L-lysinyl-L-proline (CBZ-Lys-Pro) is a synthetic compound that plays a significant role in peptide synthesis and various biochemical applications. With the molecular formula C19H27N3O5 and a molecular weight of 377.44 g/mol, it is characterized by a benzyloxycarbonyl group attached to the amino group of L-lysine, making it a valuable building block in medicinal chemistry and biochemical research.

| Property | Value |

|---|---|

| Molecular Formula | C19H27N3O5 |

| Molecular Weight | 377.44 g/mol |

| Density | 1.26 g/cm³ |

| Boiling Point | 645.3 ºC at 760 mmHg |

| CAS Number | 42001-60-5 |

This compound exhibits its biological activity primarily through its interactions with specific enzymes and receptors. It has been shown to modulate the activity of prolidase isoenzymes, which are involved in proline metabolism and peptide absorption:

- Inhibition of Prolidase : Research indicates that CBZ-Lys-Pro can inhibit prolidase I (PD I) in a dose-dependent manner, while showing no significant inhibition of prolidase II (PD II) at low concentrations . This suggests its potential role in regulating proline levels and influencing metabolic pathways.

Applications in Research

- Peptide Synthesis : CBZ-Lys-Pro serves as an essential building block for synthesizing various peptides and proteins, facilitating the exploration of their biological functions.

- Medicinal Chemistry : Its utility in developing enzyme inhibitors highlights its importance in drug design, particularly for compounds targeting metabolic pathways.

- Biochemical Studies : The compound is utilized to study enzyme mechanisms and protein interactions, providing insights into cellular processes.

Inhibition Studies

A study published in Nature examined the inhibitory effects of CBZ-Lys-Pro on prolidase activity in rat tissues. Results indicated that at concentrations around 0.5 mM, CBZ-Lys-Pro significantly inhibited PD I activity against various substrates, such as Gly-Pro and Met-Pro . This finding underscores the compound's potential therapeutic applications in conditions where proline metabolism is disrupted.

Comparative Analysis with Related Compounds

To understand the unique biological activity of CBZ-Lys-Pro, it is beneficial to compare it with similar compounds:

| Compound | Inhibition of PD I | Inhibition of PD II | Application Area |

|---|---|---|---|

| N-Benzyloxycarbonyl-L-proline | Moderate | None | Peptide synthesis |

| N-Benzyloxycarbonyl-L-lysine | Low | Moderate | Drug development |

| CBZ-Lys-Pro | High | None | Enzyme inhibition studies |

The comparative analysis reveals that CBZ-Lys-Pro exhibits a stronger inhibitory effect on PD I compared to its analogs, making it particularly useful in research focused on metabolic regulation.

Análisis De Reacciones Químicas

Reaction Scheme:

-

Protection of L-lysine :

-

Coupling with L-proline :

| Reagent | Conditions | Outcome |

|---|---|---|

| DCC, L-proline benzyl ester | CH₂Cl₂, -5°C, 24 h | Cbz-Lys-Pro benzyl ester (crude yield: ~70%) |

| Triethylamine | Neutralization of HCl byproduct | Improved reaction efficiency |

Hydrogenation for Deprotection

The benzyloxycarbonyl (Cbz) group is removed via catalytic hydrogenation , enabling further peptide chain elongation.

Key Steps:

| Parameter | Value |

|---|---|

| Catalyst loading | 0.6% (w/v) |

| Temperature | Ambient (~25°C) |

| Yield after purification | >90% |

Mechanism :

The Cbz group is cleaved via hydrogenolysis, releasing benzyl alcohol and CO₂ .

Acid-Catalyzed Hydrolysis

The esterified form of Cbz-Lys-Pro undergoes hydrolysis under acidic conditions to yield the free carboxylic acid.

Conditions:

| Step | Details |

|---|---|

| Extraction | EtOAc (3 × 1 L) |

| Drying agent | MgSO₄ |

| Final form | Oily residue (used without purification) |

Enzymatic Interactions

Cbz-Lys-Pro acts as a competitive inhibitor of prolidase, an enzyme hydrolyzing proline-containing dipeptides .

Inhibition Data:

| Parameter | Value | Source |

|---|---|---|

| IC₅₀ (Prolidase I) | 5 µM | |

| Selectivity | No inhibition of Prolidase II at ≤100 µM |

Structural Insight :

The Cbz group sterically hinders substrate binding to the enzyme’s active site .

Comparative Reactivity

Cbz-Lys-Pro exhibits distinct reactivity compared to related compounds:

| Compound | Reactivity Profile |

|---|---|

| N-Cbz-L-proline | Inhibits prolidase I (IC₅₀: 1 µM) |

| N-Cbz-L-lysine | Prone to oxidation at ε-amino group |

| Free L-lysinyl-L-proline | Rapid enzymatic hydrolysis in vivo |

Stability and Storage

Propiedades

IUPAC Name |

(2S)-1-[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O5/c20-11-5-4-9-15(17(23)22-12-6-10-16(22)18(24)25)21-19(26)27-13-14-7-2-1-3-8-14/h1-3,7-8,15-16H,4-6,9-13,20H2,(H,21,26)(H,24,25)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIBOUZRPFCBFX-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649755 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42001-60-5 | |

| Record name | N~2~-[(Benzyloxy)carbonyl]-L-lysyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.